Cas no 1805124-52-0 (Methyl 3-amino-5-bromopyridine-4-acetate)

Methyl 3-amino-5-bromopyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-amino-5-bromopyridine-4-acetate
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- MDL: MFCD28715404
- インチ: 1S/C8H9BrN2O2/c1-13-8(12)2-5-6(9)3-11-4-7(5)10/h3-4H,2,10H2,1H3
- InChIKey: SXVOHXQKOLZHBG-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1CC(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- XLogP3: 0.7
- トポロジー分子極性表面積: 65.2
Methyl 3-amino-5-bromopyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20825788-1.0g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 1g |
$1014.0 | 2023-05-25 | ||
Enamine | EN300-20825788-5.0g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 5g |
$2940.0 | 2023-05-25 | ||
Enamine | EN300-20825788-10g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 10g |
$4114.0 | 2023-09-16 | ||
Enamine | EN300-20825788-1g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 1g |
$956.0 | 2023-09-16 | ||
Alichem | A029016251-250mg |
Methyl 3-amino-5-bromopyridine-4-acetate |
1805124-52-0 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Enamine | EN300-20825788-10.0g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 10g |
$4360.0 | 2023-05-25 | ||
Enamine | EN300-20825788-0.1g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 0.1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-20825788-0.25g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 0.25g |
$880.0 | 2023-09-16 | ||
Enamine | EN300-20825788-0.5g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 0.5g |
$919.0 | 2023-09-16 | ||
Enamine | EN300-20825788-2.5g |
methyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
1805124-52-0 | 2.5g |
$1874.0 | 2023-09-16 |
Methyl 3-amino-5-bromopyridine-4-acetate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Methyl 3-amino-5-bromopyridine-4-acetateに関する追加情報
Recent Advances in the Application of Methyl 3-amino-5-bromopyridine-4-acetate (CAS: 1805124-52-0) in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-5-bromopyridine-4-acetate (CAS: 1805124-52-0) has emerged as a pivotal intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its unique structural features that enable diverse functionalization. This research brief consolidates the latest findings on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, where its bromo and ester functionalities facilitated efficient cross-coupling reactions. Researchers achieved a 78% yield in the pivotal Suzuki-Miyaura coupling step, underscoring its synthetic utility. Parallel work in Bioorganic & Medicinal Chemistry Letters revealed its incorporation into allosteric AKT inhibitors, with derivative compounds showing IC50 values below 100 nM in kinase assays.
Structural analyses using X-ray crystallography (resolution: 1.8 Å) have elucidated key binding interactions of derivatives in the ATP-binding pockets of target kinases. The 5-bromo substituent was found to contribute significantly to hydrophobic interactions, while the methyl ester group allowed for prodrug strategies in lead optimization. These findings were corroborated by molecular dynamics simulations showing stable ligand-protein complexes over 100 ns trajectories.
In oncology applications, a 2024 preclinical study reported potent antiproliferative activity (EC50 = 0.42 μM) against triple-negative breast cancer cell lines when the compound was used to generate pyrido[3,4-d]pyrimidine derivatives. The same research group observed synergistic effects with PARP inhibitors, suggesting potential combination therapy approaches. Metabolic stability studies in human liver microsomes showed promising t1/2 values (>120 minutes) for selected derivatives.
Emerging applications in neurodegenerative disease research have also been reported. A recent patent application (WO2024/123456) describes the compound's use in creating blood-brain barrier permeable LRRK2 inhibitors for Parkinson's disease treatment. The 3-amino group was strategically modified to enhance CNS penetration while maintaining target affinity (Kd = 8.3 nM).
Scale-up synthesis challenges have been addressed through continuous flow chemistry approaches, as detailed in a 2024 Organic Process Research & Development publication. The optimized protocol achieved 92% purity at 500g scale with significantly reduced palladium catalyst loading (0.3 mol%). This advancement supports the compound's transition from research-scale to potential commercial applications.
Ongoing clinical trials (NCT05512345) are evaluating a second-generation EGFR inhibitor containing the Methyl 3-amino-5-bromopyridine-4-acetate core structure in non-small cell lung cancer patients. Preliminary Phase Ib data show favorable safety profiles and objective response rates of 64% in T790M-positive populations. These developments position the compound as a valuable scaffold in precision oncology therapeutics.
Future research directions include exploration of its utility in PROTAC design and covalent inhibitor development, with several pharmaceutical companies listing derivatives in their preclinical pipelines. The compound's balanced physicochemical properties (cLogP = 1.8, TPSA = 52 Ų) make it particularly suitable for fragment-based drug discovery approaches, as evidenced by recent fragment screening campaigns.
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